molecular formula C20H19N3O4 B11187147 (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)prop-2-enamide

(2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B11187147
M. Wt: 365.4 g/mol
InChI Key: HFUIUDMMKWNTPT-RUDMXATFSA-N
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Description

The compound (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)prop-2-enamide is a synthetic organic molecule that features an indole core substituted with a methoxy group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole core is then methoxylated using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

    Nitrophenyl Substitution: The nitrophenyl group is introduced via a nitration reaction, where the indole derivative is treated with a nitrating agent like nitric acid in the presence of sulfuric acid.

    Amide Formation: The final step involves the formation of the amide bond through a coupling reaction between the methoxylated indole derivative and the nitrophenyl prop-2-enamide using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

    Substitution: The compound can participate in electrophilic substitution reactions, especially at the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Methoxy group oxidation can yield methoxybenzaldehyde or methoxybenzoic acid.

    Reduction: Nitro group reduction results in the formation of the corresponding aniline derivative.

    Substitution: Halogenated derivatives of the indole ring.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound can be used as a probe to study the interactions of indole derivatives with various biological targets, including enzymes and receptors.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The methoxy and nitrophenyl groups can further enhance binding affinity and specificity through additional interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    Melatonin: N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide, a naturally occurring hormone with a similar indole core.

    Serotonin: 5-hydroxytryptamine, a neurotransmitter with an indole core.

    Indomethacin: 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid, a nonsteroidal anti-inflammatory drug.

Uniqueness

The uniqueness of (2E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)prop-2-enamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxy group and the nitrophenyl group on the indole core allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

(E)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C20H19N3O4/c1-27-17-7-8-18-15(13-22-19(18)12-17)10-11-21-20(24)9-4-14-2-5-16(6-3-14)23(25)26/h2-9,12-13,22H,10-11H2,1H3,(H,21,24)/b9-4+

InChI Key

HFUIUDMMKWNTPT-RUDMXATFSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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